![molecular formula C22H24ClN3O5S B3410337 N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 896376-10-6](/img/structure/B3410337.png)
N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Overview
Description
N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 478 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Ulcer Activity
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which is structurally similar to the compound , were synthesized and their activity as new anti-ulcer agents was investigated in vivo . Some of these compounds were found to possess anti-ulcer activity comparable with that of omeprazole .
Fibroblast Growth Factor 2 Inhibition
The compound may have potential applications in inhibiting fibroblast growth factor 2, a protein that has been implicated in a variety of biological processes, including cell growth, morphogenesis, tissue repair, tumor growth, and invasion .
Chemical Research
The compound could be used in chemical research, particularly in the study of spiro compounds and their properties . Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom .
Drug Development
Given its potential anti-ulcer activity and ability to inhibit fibroblast growth factor 2, the compound could be used in the development of new drugs . However, further research would be needed to determine its safety and efficacy.
Biological Research
The compound could be used in biological research, particularly in the study of cellular processes such as cell growth and tissue repair .
Pharmaceutical Chemistry
The compound could be used in pharmaceutical chemistry, particularly in the design and synthesis of new anti-ulcer agents .
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5S/c1-16-6-8-17(9-7-16)32(29,30)26-14-15-31-22(26)10-12-25(13-11-22)21(28)20(27)24-19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWSHUMLXCEQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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